2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid
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Overview
Description
2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid is a chemical compound that belongs to the class of organic compounds known as fluorenes. These compounds are characterized by a fluorene core, which is a polycyclic aromatic hydrocarbon. The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid typically involves the reaction of 9H-fluorene-9-carbonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
- **2-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]isobutyric acid
- **2-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl)benzoic acid
Uniqueness
2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fluorene core and amide linkage make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
105555-32-6 |
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Molecular Formula |
C21H15NO3 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-(9H-fluorene-9-carbonylamino)benzoic acid |
InChI |
InChI=1S/C21H15NO3/c23-20(22-18-12-6-5-11-17(18)21(24)25)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H,(H,22,23)(H,24,25) |
InChI Key |
YTHUXOLKUXQMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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